molecular formula C20H18ClN5O2S B11249978 3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-methylphenyl)propanamide

3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-methylphenyl)propanamide

Cat. No.: B11249978
M. Wt: 427.9 g/mol
InChI Key: LCFYWVPXYYXZLP-UHFFFAOYSA-N
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Description

3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(3-CHLORO-4-METHYLPHENYL)PROPANAMIDE is a complex organic compound that features a combination of benzodiazole, oxadiazole, and chloromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(3-CHLORO-4-METHYLPHENYL)PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of Benzodiazole Derivative: The initial step involves the synthesis of the benzodiazole derivative through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Oxadiazole Ring Formation: The benzodiazole derivative is then reacted with a thiosemicarbazide to form the oxadiazole ring.

    Coupling with Chloromethylphenyl Group: The final step involves coupling the oxadiazole intermediate with a chloromethylphenyl derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzodiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening.

    Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Biological Research: The compound can be used in studies to understand its interaction with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodiazole and oxadiazole rings are known to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share structural similarities.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole derivatives are structurally related.

    Chloromethylphenyl Derivatives: Compounds like chloromethylbenzene derivatives are similar in structure.

Uniqueness

The uniqueness of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(3-CHLORO-4-METHYLPHENYL)PROPANAMIDE lies in its combination of three distinct functional groups, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C20H18ClN5O2S

Molecular Weight

427.9 g/mol

IUPAC Name

3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)propanamide

InChI

InChI=1S/C20H18ClN5O2S/c1-12-6-7-13(10-14(12)21)22-18(27)8-9-19-25-17(26-28-19)11-29-20-23-15-4-2-3-5-16(15)24-20/h2-7,10H,8-9,11H2,1H3,(H,22,27)(H,23,24)

InChI Key

LCFYWVPXYYXZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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